molecular formula C9H7BrF2O2 B13547301 3-(4-Bromophenyl)-3,3-difluoropropanoic acid

3-(4-Bromophenyl)-3,3-difluoropropanoic acid

Cat. No.: B13547301
M. Wt: 265.05 g/mol
InChI Key: VDQAMIUOGUICHQ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-3,3-difluoropropanoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a difluoropropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and continuous flow systems to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-3,3-difluoropropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(4-Bromophenyl)-3,3-difluoropropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-3,3-difluoropropanoic acid involves its interaction with various molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interaction with cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-3,3-difluoropropanoic acid is unique due to the presence of both bromine and difluoropropanoic acid groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H7BrF2O2

Molecular Weight

265.05 g/mol

IUPAC Name

3-(4-bromophenyl)-3,3-difluoropropanoic acid

InChI

InChI=1S/C9H7BrF2O2/c10-7-3-1-6(2-4-7)9(11,12)5-8(13)14/h1-4H,5H2,(H,13,14)

InChI Key

VDQAMIUOGUICHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)(F)F)Br

Origin of Product

United States

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